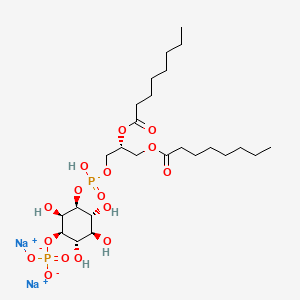
Sirt4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirt4-IN-1 is a selective inhibitor of the mitochondrial sirtuin 4 (Sirt4) enzyme. Sirtuins are a family of nicotinamide adenine dinucleotide (NAD+)-dependent deacylases that play crucial roles in regulating cellular metabolism, aging, and various diseases. Sirt4, in particular, is involved in the regulation of mitochondrial metabolism and has been implicated in several age-related disorders, including type 2 diabetes, cardiac hypertrophy, non-alcoholic fatty liver disease, obesity, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sirt4-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for sirtuin inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sirt4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Sirt4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of Sirt4 and its role in cellular metabolism.
Biology: Investigates the role of Sirt4 in mitochondrial function, aging, and metabolic regulation.
Medicine: Explores the potential therapeutic applications of Sirt4 inhibition in treating age-related diseases, cancer, and metabolic disorders.
Wirkmechanismus
Sirt4-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of Sirt4. Sirt4 is known to deacetylate and ADP-ribosylate specific substrate proteins, thereby regulating their function. By inhibiting Sirt4, this compound disrupts these post-translational modifications, leading to altered cellular metabolism and signaling pathways. The molecular targets and pathways involved include the regulation of glutamine metabolism, fatty acid oxidation, and insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sirt1-IN-1: Inhibits Sirt1, another member of the sirtuin family, involved in cellular stress responses and aging.
Sirt2-IN-1: Inhibits Sirt2, which plays a role in cell cycle regulation and neurodegeneration.
Sirt3-IN-1: Inhibits Sirt3, involved in mitochondrial function and oxidative stress response.
Uniqueness of Sirt4-IN-1
This compound is unique in its selective inhibition of Sirt4, which is primarily localized in the mitochondria and has distinct enzymatic activities compared to other sirtuins. This selectivity allows for targeted studies of Sirt4’s role in mitochondrial metabolism and its potential as a therapeutic target for age-related diseases and metabolic disorders .
Eigenschaften
Molekularformel |
C19H13N5O6S3 |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13N5O6S3/c25-15(10-31-19-21-14-4-2-1-3-13(14)17(26)23-19)22-18-20-9-16(32-18)33(29,30)12-7-5-11(6-8-12)24(27)28/h1-9H,10H2,(H,20,22,25)(H,21,23,26) |
InChI-Schlüssel |
YTBFFDIRVSEDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


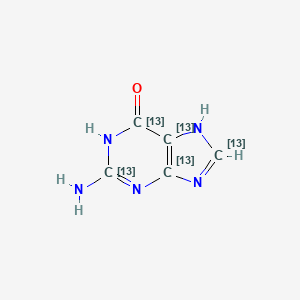

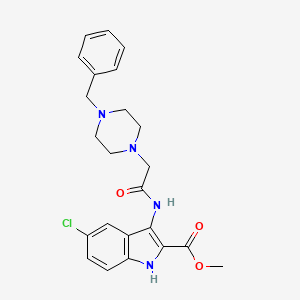
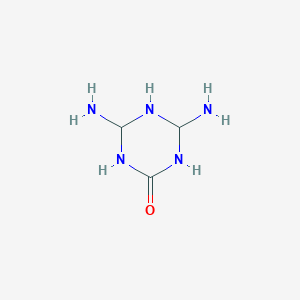
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
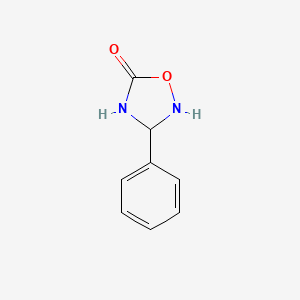

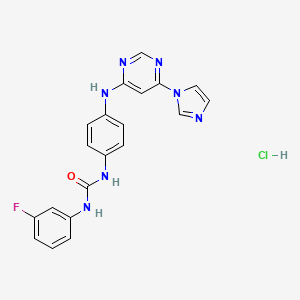
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
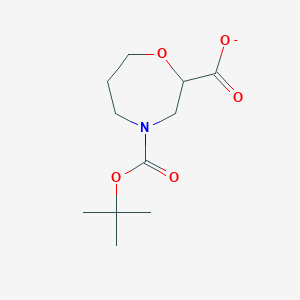
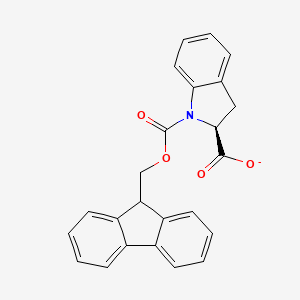
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
